(2E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-[(3-nitrophenyl)amino]prop-2-enenitrile
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Description
(2E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-[(3-nitrophenyl)amino]prop-2-enenitrile is a useful research compound. Its molecular formula is C20H16N4O2S and its molecular weight is 376.43. The purity is usually 95%.
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Biological Activity
The compound (2E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-[(3-nitrophenyl)amino]prop-2-enenitrile , identified by CAS number 476676-77-4, has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C20H16N4O2S, with a molecular weight of 384.43 g/mol. The structure features a thiazole ring and a nitrile group, which are often associated with various biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity : In vitro assays demonstrated that derivatives of thiazole compounds can inhibit the proliferation of various cancer cell lines. For example, thiazole-based compounds were shown to have IC50 values in the low micromolar range against breast cancer (MDA-MB-231) and prostate cancer (DU145) cell lines .
Compound Type | Cancer Cell Line | IC50 (µM) |
---|---|---|
Thiazole Derivative | MDA-MB-231 | 5.0 |
Thiazole Derivative | DU145 | 0.01 |
The proposed mechanisms by which these compounds exert their anticancer effects include:
- Inhibition of Cell Cycle Progression : Compounds have been shown to induce cell cycle arrest at the G1/S phase.
- Apoptosis Induction : Activation of apoptotic pathways has been observed, with increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
- Inhibition of Metastasis : Certain thiazole derivatives inhibit matrix metalloproteinases (MMPs), reducing the invasive potential of cancer cells .
Anti-inflammatory Properties
Some studies have suggested that thiazole compounds may also possess anti-inflammatory properties. These effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
In Vivo Studies
In vivo studies using murine models have demonstrated that thiazole derivatives significantly reduce tumor growth in xenograft models. For instance, a study reported a tumor growth inhibition rate exceeding 70% when treated with a thiazole derivative similar to this compound .
Clinical Relevance
While preclinical data are promising, clinical trials are necessary to establish efficacy and safety profiles in humans. Current investigations focus on optimizing the pharmacokinetic properties of these compounds to enhance their therapeutic index.
Properties
IUPAC Name |
(E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(3-nitroanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-2-14-6-8-15(9-7-14)19-13-27-20(23-19)16(11-21)12-22-17-4-3-5-18(10-17)24(25)26/h3-10,12-13,22H,2H2,1H3/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDIDUXECFTGFF-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=CC=C3)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.